N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide
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Overview
Description
N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-carboxamide group, a 6-ethyl group, and a 4-chloro-3-fluorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl group at the 6-position and the carboxamide group at the 4-position. The final step involves the substitution of the phenyl ring with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine
Uniqueness
N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. Its combination of chlorine and fluorine atoms on the phenyl ring, along with the ethyl group on the pyrimidine ring, makes it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H11ClFN3O |
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Molecular Weight |
279.70 g/mol |
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-6-ethylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C13H11ClFN3O/c1-2-8-6-12(17-7-16-8)13(19)18-9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3,(H,18,19) |
InChI Key |
ILJXIBIYFMVFRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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